6-(Nitroamino)-3-pyridinecarboxylic acid
Overview
Description
6-(Nitroamino)-3-pyridinecarboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a nitroamino group at the 6-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the oxidation of aryl amines to nitroarenes using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of catalysts like molybdenum trioxide (MoO3) or ammonium heptamolybdate ((NH4)6Mo7O24·4H2O) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent amination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Nitroamino)-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), MoO3, (NH4)6Mo7O24·4H2O.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Esters or amides.
Scientific Research Applications
6-(Nitroamino)-3-pyridinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Nitroamino)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroamino group can participate in hydrogen bonding or electrostatic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-pyridinecarboxylic acid:
6-Nitro-3-pyridinecarboxylic acid: Lacks the amino group, which influences its chemical behavior and biological activity.
3-Nitro-4-pyridinecarboxylic acid: Has a different substitution pattern, leading to variations in its chemical and biological properties.
Uniqueness
6-(Nitroamino)-3-pyridinecarboxylic acid is unique due to the presence of both nitroamino and carboxylic acid groups on the pyridine ring
Properties
IUPAC Name |
6-nitramidopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c10-6(11)4-1-2-5(7-3-4)8-9(12)13/h1-3H,(H,7,8)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWPHLJCNRCENK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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